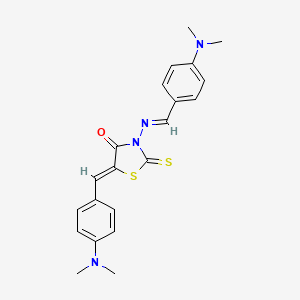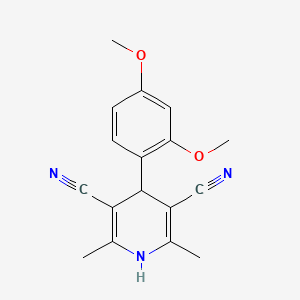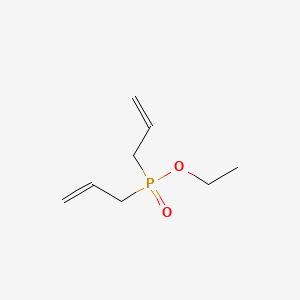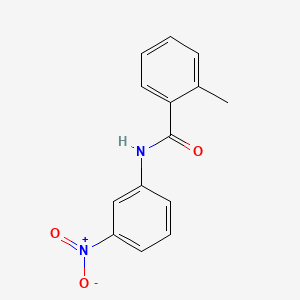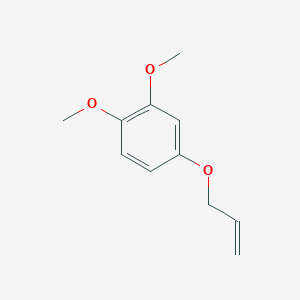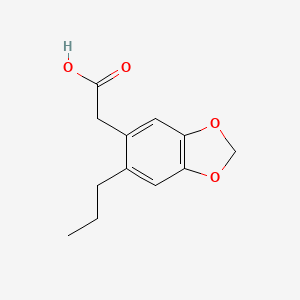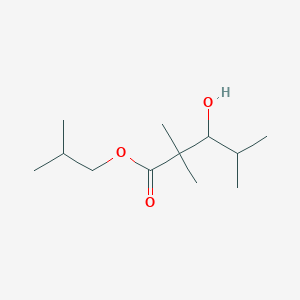![molecular formula C10H11F3N2 B14168357 Methanimidamide, N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]- CAS No. 2248-21-7](/img/structure/B14168357.png)
Methanimidamide, N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanimidamide, N,N-dimethyl-N’-[3-(trifluoromethyl)phenyl]- is an organic compound with the molecular formula C10H12F3N2. This compound is known for its unique chemical structure, which includes a trifluoromethyl group attached to a phenyl ring. The presence of the trifluoromethyl group imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanimidamide, N,N-dimethyl-N’-[3-(trifluoromethyl)phenyl]- typically involves the reaction of N,N-dimethylformamide dimethyl acetal with 3-(trifluoromethyl)aniline. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of Methanimidamide, N,N-dimethyl-N’-[3-(trifluoromethyl)phenyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methanimidamide, N,N-dimethyl-N’-[3-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often require catalysts and specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Methanimidamide, N,N-dimethyl-N’-[3-(trifluoromethyl)phenyl]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methanimidamide, N,N-dimethyl-N’-[3-(trifluoromethyl)phenyl]- involves its interaction with specific molecular targets. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to these targets. The exact pathways and molecular interactions depend on the specific application and the biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanimidamide, N,N-dimethyl-N’-phenyl-: This compound lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
Methanimidamide, N,N-dimethyl-N’-(3-methylphenyl)-: The presence of a methyl group instead of a trifluoromethyl group alters its chemical behavior and applications.
Uniqueness
The presence of the trifluoromethyl group in Methanimidamide, N,N-dimethyl-N’-[3-(trifluoromethyl)phenyl]- imparts unique properties such as increased lipophilicity and altered electronic effects, making it distinct from its analogs. These properties can enhance its performance in specific applications, particularly in medicinal chemistry and material science.
Propriétés
Numéro CAS |
2248-21-7 |
|---|---|
Formule moléculaire |
C10H11F3N2 |
Poids moléculaire |
216.20 g/mol |
Nom IUPAC |
N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]methanimidamide |
InChI |
InChI=1S/C10H11F3N2/c1-15(2)7-14-9-5-3-4-8(6-9)10(11,12)13/h3-7H,1-2H3 |
Clé InChI |
AEFXLAXVBBGXHM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=NC1=CC=CC(=C1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


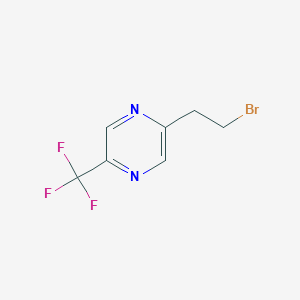

![N-(2-methoxy-4-{[(E)-pyridin-4-ylmethylidene]amino}phenyl)furan-2-carboxamide](/img/structure/B14168292.png)
